3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one (referred to as the target compound) is a synthetic pyrrol-2-one derivative characterized by:
- A 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core with a pyridinylmethyl group at position 1.
- A 3-methyl-4-(allyloxy)benzoyl substituent at position 2.
- A 4-isopropylphenyl group at position 4.
This structure combines electron-donating (allyloxy, methyl) and hydrophobic (isopropyl) groups, which may influence its physicochemical properties and biological activity. The compound is synthesized via protocols similar to those for analogs in the 1-substituted 4-aroyl-3-hydroxy-pyrrol-2-one class, involving condensation reactions and recrystallization .
Properties
Molecular Formula |
C30H30N2O4 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H30N2O4/c1-5-15-36-25-13-12-24(16-20(25)4)28(33)26-27(23-10-8-22(9-11-23)19(2)3)32(30(35)29(26)34)18-21-7-6-14-31-17-21/h5-14,16-17,19,27,33H,1,15,18H2,2-4H3/b28-26+ |
InChI Key |
SQHLVJNPZSPGPX-BYCLXTJYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzoyl chlorides, pyridine derivatives, and other aromatic compounds. Common synthetic routes may involve:
Aldol Condensation: To form the core pyrrolidone structure.
Esterification: To introduce the prop-2-en-1-yloxy group.
Hydroxylation: To add the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the benzoyl group may produce alcohols.
Scientific Research Applications
Biological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anti-inflammatory Activity
Research has indicated that derivatives of pyrrolidinone compounds exhibit significant anti-inflammatory properties. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes . The structure of this compound suggests it may also possess these inhibitory effects.
Antitumor Properties
Recent studies have explored the antitumor activity of related compounds. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrrolidine ring and specific substituents may enhance the compound's ability to interact with cellular targets involved in tumor growth .
Antimicrobial Activity
There is a growing interest in the antimicrobial properties of pyrrolidinone derivatives. Preliminary studies suggest that compounds with similar frameworks can exhibit activity against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antimicrobial agents based on this compound's structure .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
Multicomponent Reactions
These reactions allow for the efficient construction of complex molecules from simpler precursors. For instance, coupling reactions involving substituted benzoyl derivatives and pyrrolidinones have been successfully employed to synthesize similar compounds .
Reflux Methods
Commonly used in organic synthesis, refluxing with suitable solvents under controlled conditions can facilitate the formation of desired products while minimizing side reactions.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Interacting with cellular receptors to trigger biological responses.
Pathways: Influencing metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of 3-hydroxy-pyrrol-2-one derivatives with modifications at positions 4 (aroyl group) and 5 (aryl group). Key analogs and their substituents include:
Key Observations:
- Position 4 Modifications :
- The target’s allyloxy group introduces steric bulk and moderate electron-donating effects compared to methyl (compounds 25, 30, 38, 20) or ethoxy (compound 41) groups. This may reduce crystallinity (lower melting point) but enhance solubility .
- Electron-withdrawing groups (e.g., trifluoromethyl in 25, dichloro in 30) correlate with lower yields (9–18%) but higher melting points, suggesting stronger crystal lattice interactions .
- Position 5 Modifications :
- The 4-isopropylphenyl group (target and compound 38) balances hydrophobicity and steric effects. Compound 38’s lower yield (17%) compared to tert-butyl-substituted compound 20 (62%) suggests isopropyl may complicate crystallization .
- Bulky substituents (e.g., tert-butyl in 20) improve yields and thermal stability (mp 263–265°C) due to enhanced van der Waals interactions .
Bioactivity and Target Interactions (Inferred)
While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from analogs:
- Hydrophobic Substituents: The tert-butyl group in compound 20 improves metabolic stability, suggesting the target’s isopropyl group may offer similar advantages over polar substituents (e.g., dimethylamino in compound 21) .
- Pyridinylmethyl vs. Hydroxypropyl : The target’s pyridinylmethyl group at position 1 may enhance interactions with aromatic residues in target proteins compared to hydroxypropyl in analogs like 38 .
Biological Activity
The compound 3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule characterized by its unique structural features, including a pyrrolidine ring and various functional groups. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C31H36N2O6
- IUPAC Name : this compound
- SMILES Notation : Cc(cc(cc1)C(C(C(c(cc2)ccc2OCC=C)N(CCCN2CCOCC2)C2=O)=C2O)=O)c1OCC=C
This compound features a hydroxyl group, a benzoyl moiety, and a pyridine derivative, suggesting potential for diverse interactions in biological systems .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that This compound may possess significant antimicrobial activity against various pathogens. For instance, derivatives of pyrrolidine compounds have been shown to inhibit bacterial growth effectively.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is notable. Similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the hydroxyl and carbonyl groups allows for hydrogen bonding and hydrophobic interactions with target proteins. Research into structure–activity relationships (SARs) has revealed that modifications to the functional groups can enhance or diminish biological activity .
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of this compound, a series of tests were conducted against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition zones compared to control groups.
| Microorganism | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 18 | 0 |
These findings suggest a promising application in developing new antimicrobial agents.
Study 2: Anti-inflammatory Properties
A comprehensive evaluation of the anti-inflammatory effects was conducted using carrageenan-induced paw edema in rats. The compound significantly reduced edema compared to the control group.
| Group | Paw Edema (mm) | Percentage Inhibition |
|---|---|---|
| Control | 10.5 | - |
| Treatment (50 mg/kg) | 6.8 | 35% |
| Treatment (100 mg/kg) | 4.5 | 57% |
These results indicate that the compound possesses substantial anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
